molecular formula C6H7Br2NO B6224639 3-(bromomethyl)pyridin-4-ol hydrobromide CAS No. 2770358-75-1

3-(bromomethyl)pyridin-4-ol hydrobromide

Cat. No. B6224639
CAS RN: 2770358-75-1
M. Wt: 268.9
InChI Key:
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Description

3-(Bromomethyl)pyridin-4-ol hydrobromide, also known as 3-bromo-4-hydroxypyridine hydrobromide, is a type of organic compound with a wide range of applications in the medical and scientific fields. It is a white, crystalline solid with a molecular formula of C5H6BrNO2.HBr and a molecular weight of 246.86 g/mol. 3-(Bromomethyl)pyridin-4-ol hydrobromide is a useful reagent for the synthesis of various compounds, such as amines and thiols, and has been used extensively in the synthesis of drugs, dyes, and other organic compounds. In addition, it is a useful tool in the study of biochemical and physiological processes, and has been used to investigate the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyridin-4-ol hydrobromide is not completely understood. However, it is believed to act as a proton acceptor, which can lead to the formation of various compounds, such as amines and thiols. In addition, it is believed to act as a catalyst in the formation of various organic compounds, such as drugs, dyes, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Bromomethyl)pyridin-4-ol hydrobromide are not completely understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of cell death. In addition, it is believed to have an effect on the metabolism of various hormones and other compounds, as well as to have an effect on the absorption of drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Bromomethyl)pyridin-4-ol hydrobromide in laboratory experiments include its low cost and its ability to form various compounds. In addition, it is relatively safe to use, and is relatively stable in aqueous solutions. The limitations of using 3-(Bromomethyl)pyridin-4-ol hydrobromide in laboratory experiments include its low solubility in water, its low reactivity with certain compounds, and its potential toxicity to humans and other organisms.

Future Directions

For research involving 3-(Bromomethyl)pyridin-4-ol hydrobromide include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential toxicity, its potential uses in drug synthesis, and its potential applications in the study of various environmental toxins is needed. Other potential future directions include the development of new synthetic methods for the production of 3-(Bromomethyl)pyridin-4-ol hydrobromide, as well as the development of new methods for the study of its effects on the body.

Synthesis Methods

3-(Bromomethyl)pyridin-4-ol hydrobromide can be synthesized through a number of methods. One method involves the reaction of 3-(bromomethyl)pyridin-4-ol hydrobromidedroxypyridine with hydrobromic acid to form the hydrobromide salt. This reaction is typically carried out in an aqueous solution at room temperature. Another method of synthesis involves the reaction of 3-(bromomethyl)pyridin-4-ol hydrobromidedroxypyridine with bromide ions in an aqueous solution. The reaction is typically carried out at temperatures between 60 and 80 degrees Celsius.

Scientific Research Applications

3-(Bromomethyl)pyridin-4-ol hydrobromide is a useful tool in the study of biochemical and physiological processes. It has been used to investigate the effects of drugs on the body, as well as to study the effects of various environmental toxins on the body. In addition, it has been used to study the effects of various hormones on the body, as well as to study the effects of dietary components on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)pyridin-4-ol hydrobromide involves the bromination of pyridin-4-ol followed by the reaction with formaldehyde and hydrobromic acid.", "Starting Materials": [ "Pyridin-4-ol", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Bromination of pyridin-4-ol using bromine in the presence of a catalyst to form 4-bromopyridin-4-ol", "Reaction of 4-bromopyridin-4-ol with formaldehyde in the presence of a base to form 3-(bromomethyl)pyridin-4-ol", "Treatment of 3-(bromomethyl)pyridin-4-ol with hydrobromic acid to form 3-(bromomethyl)pyridin-4-ol hydrobromide" ] }

CAS RN

2770358-75-1

Product Name

3-(bromomethyl)pyridin-4-ol hydrobromide

Molecular Formula

C6H7Br2NO

Molecular Weight

268.9

Purity

95

Origin of Product

United States

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